3-Chloro-4-methylbenzylamine
Overview
Description
3-Chloro-4-methylbenzylamine is an organic compound with the molecular formula C8H10ClN. It is a derivative of benzylamine, where the benzene ring is substituted with a chlorine atom at the third position and a methyl group at the fourth position. This compound is often used in organic synthesis and has various applications in scientific research and industry.
Scientific Research Applications
3-Chloro-4-methylbenzylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Industry: It is employed in the production of polymers and other industrial chemicals.
Safety and Hazards
3-Chloro-4-methylbenzylamine is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
It’s known that benzylic halides, such as 3-chloro-4-methylbenzylamine, typically react via an sn1 or sn2 pathway . The specific target would depend on the context of the reaction and the presence of other reactants.
Mode of Action
This compound, being a benzylic halide, can undergo nucleophilic substitution reactions . This involves the initial addition of a nucleophile to the aromatic ring, followed by the loss of a halide anion from the negatively charged intermediate . The specific mode of action would depend on the nature of the nucleophile and the reaction conditions.
Biochemical Pathways
It’s known that benzylic halides can participate in various organic reactions, potentially affecting a wide range of biochemical pathways .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given its potential to participate in nucleophilic substitution reactions, it could lead to the formation of new compounds, potentially affecting cellular processes .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the temperature and pH can affect the rate and extent of its reactions . Additionally, the presence of other reactants can influence its mode of action and the resulting products .
Biochemical Analysis
Biochemical Properties
3-Chloro-4-methylbenzylamine plays a significant role in biochemical reactions, particularly in the context of nucleophilic substitution reactions. It interacts with enzymes and proteins that facilitate these reactions. For instance, it can act as a substrate for enzymes involved in amine metabolism, such as monoamine oxidases. These enzymes catalyze the oxidative deamination of amines, leading to the formation of aldehydes, ammonia, and hydrogen peroxide. The interaction between this compound and monoamine oxidases is crucial for understanding its metabolic fate and potential biochemical effects .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with receptors and enzymes involved in signal transduction. For example, it may modulate the activity of G-protein coupled receptors (GPCRs), which play a pivotal role in transmitting extracellular signals to intracellular responses. Additionally, this compound can impact gene expression by influencing transcription factors and other regulatory proteins. This compound’s effects on cellular metabolism include alterations in the levels of key metabolites and changes in metabolic flux .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with various biomolecules at the molecular level. It can bind to specific enzymes, leading to either inhibition or activation of their catalytic activity. For instance, this compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can result in changes in gene expression, as the compound may influence transcriptional regulators and other proteins involved in gene regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods. This degradation can lead to the formation of by-products that may have different biochemical properties and effects on cells. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and other adverse outcomes. Studies in animal models have shown that this compound can affect various physiological processes, including liver and kidney function, at high doses. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxic effects at high doses may include oxidative stress, inflammation, and tissue damage .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to amine metabolism. It interacts with enzymes such as monoamine oxidases, which catalyze its oxidative deamination. This reaction leads to the formation of corresponding aldehydes, ammonia, and hydrogen peroxide. Additionally, this compound may participate in conjugation reactions, where it is linked to other molecules such as glucuronic acid or sulfate, facilitating its excretion from the body. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential effects on metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. For example, it may be transported by organic cation transporters (OCTs), which are involved in the uptake and efflux of cationic compounds. The distribution of this compound within tissues can influence its localization and accumulation, affecting its overall biological activity. Understanding these transport and distribution mechanisms is essential for predicting the compound’s pharmacodynamics and potential therapeutic applications .
Subcellular Localization
The subcellular localization of this compound can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, this compound may be found in the cytoplasm or nucleus, where it can interact with various proteins and nucleic acids. The subcellular localization of this compound is a critical factor in determining its biochemical effects and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-methylbenzylamine typically involves the following steps:
Starting Material: The synthesis begins with 3-Chloro-4-methylbenzyl alcohol.
Chlorination: The alcohol is converted to 3-Chloro-4-methylbenzyl chloride using phosphorus oxychloride in tetrahydrofuran.
Formation of Quaternary Ammonium Salt: The benzyl chloride is then reacted with urotropin in ethanol to form a quaternary ammonium salt.
Hydrolysis: The quaternary ammonium salt is hydrolyzed using hydrochloric acid.
pH Adjustment: The pH of the product is adjusted to be higher than 7 using potassium hydroxide.
Distillation: The final product, this compound, is obtained via distillation.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process ensures high yield and purity, making it suitable for various applications in the pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-methylbenzylamine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups.
Oxidation and Reduction: The amine group can be oxidized or reduced under specific conditions.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation can produce corresponding nitro or nitrile compounds.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-methoxybenzylamine: Similar structure but with a methoxy group instead of a methyl group.
4-Chloro-2-methylbenzylamine: Chlorine and methyl groups are positioned differently on the benzene ring.
2-Chloro-N-methylbenzylamine: Chlorine is at the second position, and the amine group is methylated.
Uniqueness
3-Chloro-4-methylbenzylamine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications and research contexts where other similar compounds may not be as effective .
Properties
IUPAC Name |
(3-chloro-4-methylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-6-2-3-7(5-10)4-8(6)9/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXIGALIASISPNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9070905 | |
Record name | Benzenemethanamine, 3-chloro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9070905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67952-93-6 | |
Record name | 3-Chloro-4-methylbenzylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67952-93-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 3-chloro-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067952936 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzenemethanamine, 3-chloro-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzenemethanamine, 3-chloro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9070905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-methylbenzylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.736 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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